[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” is a chemical compound that contains a piperazine moiety . Piperazine derivatives are known to have various therapeutic potentials . They are often used in the development of drugs for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Wissenschaftliche Forschungsanwendungen
Identification and Analysis of New Chemical Entities
- The identification of new designer drugs, including piperazine derivatives, highlights the ongoing challenges in forensic toxicology to detect novel psychoactive substances in illegal products. This research emphasizes the importance of developing analytical methods to identify and characterize these compounds to address public health concerns Uchiyama et al., 2013.
Synthesis and Process Optimization
- Research on the scale-up synthesis of dopamine uptake inhibitors showcases advancements in chemical synthesis, focusing on optimizing processes to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications. Such studies are crucial for the pharmaceutical industry to manufacture active pharmaceutical ingredients more efficiently and sustainably Ironside et al., 2002.
Analytical Chemistry and Quality Control
- The determination of the impurity profile of drug substances is essential for ensuring the safety and efficacy of pharmaceuticals. Studies like the one conducted by Thomasberger et al. (1999), employing liquid chromatography-mass spectrometry (LC-MS) for impurity profiling, are fundamental in the pharmaceutical industry for quality control and regulatory compliance.
Exploration of Serotonergic Activity
- Research into the serotonergic system, including the synthesis and biological evaluation of serotonin-selective reuptake inhibitors (SSRIs), is significant for developing treatments for depression and other psychiatric disorders. Studies exploring the synthesis of compounds with potentially improved adverse reaction profiles contribute to the search for better therapeutic options Dorsey et al., 2004.
Receptor Imaging and Drug Design
- The development of radiolabeled compounds for positron emission tomography (PET) imaging of 5-HT1A receptors is a key area of research in neuroscience and pharmacology. Such studies aid in understanding the role of serotonergic neurotransmission in various psychiatric and neurological disorders and in the development of targeted therapies Plenevaux et al., 2000.
Antimicrobial and Antifungal Applications
- The synthesis and evaluation of novel compounds with antimicrobial and antifungal activities are crucial for addressing the growing issue of antibiotic resistance. Research in this area contributes to the discovery of new therapeutic agents capable of treating resistant infections Gul et al., 2019.
Zukünftige Richtungen
The future directions for the study of “[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” could involve further exploration of its therapeutic potential , particularly in relation to its interaction with alpha1-adrenergic receptors . Further studies could also focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to show alpha1-adrenergic affinity . This suggests that [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate may interact with its targets in a similar manner.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to have therapeutic potential for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Eigenschaften
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGISVORNEDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.